5-Methylisoxazole-3-carbothioamide

Overview

Description

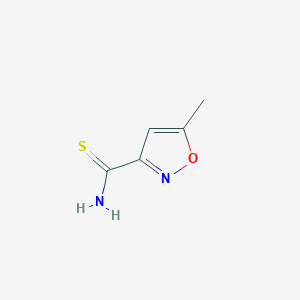

5-Methylisoxazole-3-carbothioamide is a chemical compound that has garnered significant attention in scientific research due to its unique physical and chemical properties. It is a heterocyclic compound containing an isoxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoxazole-3-carbothioamide can be achieved through several methods. One common method involves the reaction of 5-methylisoxazole-3-carboxamide with Lawesson’s reagent in toluene, followed by heating for several hours . Another method involves the cyclization of intermediate compounds using hydroxylamine hydrochloride in refluxing methanolic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Methylisoxazole-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like methanol or toluene, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted isoxazole derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research.

Scientific Research Applications

Medicinal Chemistry

5-Methylisoxazole-3-carbothioamide has been explored as a potential therapeutic agent in several studies:

- Anti-inflammatory and Antiarthritic Effects : A study compared two molecular scaffolds, including 5-methylisoxazole-3-carboxamide, demonstrating that derivatives of this compound exhibit significant anti-inflammatory properties. These compounds were found to have lower acute toxicity compared to traditional drugs like leflunomide and teriflunomide, which are known for their liver toxicity concerns .

- Neurodegenerative Diseases : Research indicates that 5-methylisoxazole-3-carboxamide acts as a dual inhibitor of CSF-1R (Colony Stimulating Factor 1 Receptor) and c-Kit, showing promise in the treatment of neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of new synthetic methodologies:

- Palladium-Catalyzed Reactions : It has been utilized as a directing group in palladium-catalyzed γ-acetoxylation reactions. This method allows for the conversion of primary γ-C(sp³)-H bonds in amino acids into γ-mercapto amino acids, which are essential for native chemical ligation techniques .

Antimicrobial Activity

Recent studies have evaluated derivatives of 5-methylisoxazole-3-carboxamide for their antitubercular properties:

- Antitubercular Agents : New derivatives synthesized from this compound showed promising activity against Mycobacterium tuberculosis, indicating its potential role as an antitubercular agent .

Case Study 1: Anti-inflammatory Properties

A comparative study involving UTL-4 and UTL-5 compounds demonstrated that UTL-5b, derived from the scaffold of 5-methylisoxazole-3-carboxamide, exhibited lower toxicity while maintaining significant pharmacological effects. This highlights its potential application in developing safer anti-inflammatory drugs.

Case Study 2: Neurodegenerative Disease Treatment

In a preclinical study, compounds based on this compound were tested for their ability to inhibit CSF-1R and c-Kit signaling pathways. The results indicated that these compounds could effectively reduce neuroinflammation associated with neurodegenerative diseases, showcasing their therapeutic potential .

Table 1: Comparison of Toxicity Profiles

| Compound Name | Acute Toxicity | Liver Toxicity | Therapeutic Effects |

|---|---|---|---|

| Leflunomide | High | High | Anti-inflammatory |

| Teriflunomide | High | High | Anti-inflammatory |

| UTL-5b (derived from 5-Methylisoxazole) | Low | Protective | Anti-inflammatory |

Table 2: Synthesis Conditions for Derivatives

| Derivative Name | Synthesis Method | Yield (%) |

|---|---|---|

| UTL-5b | Palladium-catalyzed acetoxylation | 85 |

| Antitubercular derivative | Multi-step synthesis | 75 |

Mechanism of Action

The mechanism of action of 5-Methylisoxazole-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit lipooxygenase and cyclooxygenase-2, which are involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylisoxazole-3-carbothioamide include:

- 5-Methylisoxazole-3-carboxamide

- 5-Methylisoxazole-3-carboxylic acid

- 3,5-Dimethylisoxazole

- 3-Amino-5-methylisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique thiocarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-Methylisoxazole-3-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound features a five-membered aromatic ring structure known as isoxazole, which contains nitrogen and sulfur atoms. Its molecular formula is with a molecular weight of approximately 142.17 g/mol. The compound's structural characteristics contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly as an antitubercular agent. The following sections detail its pharmacological effects and mechanisms of action.

Antitubercular Activity

Recent studies have evaluated the antitubercular properties of derivatives of this compound. Notably, compounds synthesized from this base structure demonstrated significant inhibitory effects against Mycobacterium tuberculosis.

| Compound ID | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 10 | 3.125 µM |

| 14 | 3.125 µM |

| 9 | 6.25 µM |

| 13 | 6.25 µM |

These findings suggest that modifications to the core structure can enhance the efficacy against tuberculosis, making these derivatives promising candidates for further development in antitubercular therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

- Receptor Agonism : Some derivatives have been reported to act as agonists for various receptors, influencing metabolic pathways and potentially leading to therapeutic effects.

- Protein Interactions : Investigations into its binding affinity with proteins involved in disease processes are ongoing, indicating a multifaceted approach to its mechanism .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of isoxazole derivatives with thioketones or thioamides under controlled conditions. The ability to modify the compound's structure allows for the exploration of different biological activities.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antiinflammatory Properties : Research has indicated that compounds derived from this scaffold may exhibit anti-inflammatory effects, potentially benefiting conditions such as asthma and inflammatory bowel disease .

- Neuroprotective Effects : Preliminary data suggest that certain derivatives could have neuroprotective effects, making them candidates for treating neurodegenerative diseases .

- Pharmacokinetic Profiles : Studies on pharmacokinetics have shown that some derivatives maintain favorable profiles in animal models, indicating their potential for clinical application .

Properties

IUPAC Name |

5-methyl-1,2-oxazole-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(5(6)9)7-8-3/h2H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACDYZJWOVXDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384081 | |

| Record name | 5-Methylisoxazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77358-26-0 | |

| Record name | 77358-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylisoxazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.